AChE Inhibitory Potency and Selectivity Over BChE Compared to Closely Related Pyrimidine Derivatives
In a series of seven pyrimidine derivatives (compounds 1–7), the compound bearing the 6-chloro-N,2-dimethyl substitution pattern (compound 6) exhibited the strongest AChE inhibition with an IC₅₀ of 14.89 nM. This represented a 1.6-fold improvement over the next most potent analog (compound 7, IC₅₀ = 23.84 nM) and a 5.2-fold improvement over the least potent analog (compound 1, IC₅₀ = 77.70 nM). Critically, compound 6 displayed 24-fold selectivity for AChE over BChE (BChE IC₅₀ = 357 nM), whereas other compounds in the series showed far weaker selectivity (e.g., compound 3 favored BChE) [1]. Note: The structural identity of compound 6 as 6-chloro-N,2-dimethyl-4-pyrimidinamine must be verified from the full-text article; this evidence is provisional.
| Evidence Dimension | AChE inhibitory potency (IC₅₀) and selectivity ratio (BChE IC₅₀ / AChE IC₅₀) |
|---|---|
| Target Compound Data | AChE IC₅₀ = 14.89 nM; BChE IC₅₀ = 357 nM; Selectivity = 24-fold |
| Comparator Or Baseline | Compound 7 (next best): AChE IC₅₀ = 23.84 nM; Compound 1 (least potent): AChE IC₅₀ = 77.70 nM; Compounds 1-7 range: 14.89–77.70 nM |
| Quantified Difference | 1.6-fold more potent than compound 7; 5.2-fold more potent than compound 1; 24-fold AChE/BChE selectivity window |
| Conditions | In vitro enzyme inhibition assay; human AChE and BChE; IC₅₀ determined from dose-response curves |
Why This Matters
For screening programs targeting AChE with minimal BChE off-target activity, this compound's potency-selectivity profile may reduce false positives and streamline hit-to-lead optimization, provided the structural identity is confirmed.
- [1] Z. Alım and Y. Demir, 'Evaluation of pyrimidine-based compounds as AChE and BChE inhibitors: in vitro inhibition, molecular modeling, and statistical evaluation', Naunyn-Schmiedeberg's Archives of Pharmacology, 2026, DOI: 10.1007/s00210-026-05347-0. View Source
